4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol
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Overview
Description
4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is a chemical compound with the molecular formula C14H8ClF3N2O and a molecular weight of 312.68 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a benzodiazole ring, and a phenol group, making it a unique and versatile molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions. The reaction proceeds through oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chlorine atom can result in various substituted derivatives .
Scientific Research Applications
4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes by forming strong hydrogen bonds and hydrophobic interactions . This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(trifluoromethyl)phenol: This compound shares the trifluoromethyl and phenol groups but lacks the benzodiazole ring.
4-chloro-α,α,α-trifluoro-o-cresol: Similar in structure but with a different substitution pattern on the aromatic ring.
Uniqueness
4-chloro-2-[5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]phenol is unique due to the presence of the benzodiazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C14H8ClF3N2O |
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Molecular Weight |
312.67 g/mol |
IUPAC Name |
4-chloro-2-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]phenol |
InChI |
InChI=1S/C14H8ClF3N2O/c15-8-2-4-12(21)9(6-8)13-19-10-3-1-7(14(16,17)18)5-11(10)20-13/h1-6,21H,(H,19,20) |
InChI Key |
OEJGFWSDZMUOCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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